

# Potassium Valerate: A Comprehensive Safety and Technical Guide

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## Compound of Interest

Compound Name: *Potassium valerate*

Cat. No.: *B096342*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for **potassium valerate** (CAS No. 19455-21-1), also known as potassium pentanoate. The information is compiled for professionals in research and drug development, presenting critical safety data, detailed experimental protocols for toxicological assessment, and insights into potential biological signaling pathways.

## Section 1: Physical and Chemical Properties

The fundamental physical and chemical characteristics of **potassium valerate** are summarized below. This data is essential for safe handling, storage, and use in experimental settings.

Property	Value	Source(s)
Chemical Formula	<chem>C5H9KO2</chem>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	140.22 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Data not available	<a href="#">[1]</a>
Melting Point	-34.5 °C (for Valeric Acid)	<a href="#">[4]</a>
313.4 °C	<a href="#">[5]</a>	
Boiling Point	185.3 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Flash Point	80.5 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Vapor Pressure	0.452 mmHg at 25 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Data not available	
Density	Data not available	<a href="#">[1]</a>
EINECS Number	243-078-3	<a href="#">[1]</a> <a href="#">[3]</a>

## Section 2: Toxicological Data

Comprehensive toxicological data for **potassium valerate** is not readily available in public databases. The following table summarizes the available information and identifies data gaps. For hazard assessment, it is recommended to refer to data for structurally similar compounds, such as valeric acid and other potassium salts of short-chain fatty acids, with caution. In the absence of specific data, conducting toxicological testing according to standardized protocols is advised.

Toxicity Endpoint	Value	Species	Route	Source(s)
Acute Oral Toxicity (LD50)	Data not available			
Acute Dermal Toxicity (LD50)	Data not available			
Acute Inhalation Toxicity (LC50)	Data not available			
Skin Corrosion/Irritation	Data not available			
Serious Eye Damage/Irritation	Data not available			
Carcinogenicity	Data not available			

## Section 3: Experimental Protocols for Toxicological Assessment

To address the gaps in the toxicological data for **potassium valerate**, the following sections detail standardized experimental protocols for assessing acute toxicity. These methodologies are adapted from the OECD Guidelines for the Testing of Chemicals, which are internationally recognized.

### Acute Oral Toxicity Assessment (Adapted from OECD Guideline 401)

This protocol outlines the procedure for determining the acute oral toxicity (LD50) of **potassium valerate**.

Objective: To determine the median lethal dose (LD50) of **potassium valerate** following a single oral administration.

## Materials:

- **Potassium valerate**
- Vehicle for administration (e.g., distilled water, saline)
- Healthy, young adult laboratory rodents (e.g., Wistar rats), nulliparous and non-pregnant females.[\[2\]](#)
- Oral gavage needles
- Calibrated weighing scales
- Standard laboratory animal caging and environmental controls

## Procedure:

- Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
- Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld).[\[2\]](#)
- Dose Preparation: **Potassium valerate** is dissolved or suspended in the chosen vehicle to the desired concentrations.
- Dose Administration: The test substance is administered in a single dose by oral gavage.[\[2\]](#)  
At least 5 rodents are used for each dose level.[\[2\]](#)
- Dose Levels: A range of dose levels is selected to cause a range of toxic effects and mortality.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[\[6\]](#)
- Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.[\[2\]](#)
- Data Analysis: The LD50 is calculated using appropriate statistical methods.

# Acute Dermal Toxicity Assessment (Adapted from OECD Guideline 402)

This protocol describes the method for evaluating the acute dermal toxicity of **potassium valerate**.

Objective: To determine the potential for **potassium valerate** to cause systemic toxicity following a single dermal application.

Materials:

- **Potassium valerate**
- Healthy, young adult laboratory animals (e.g., rats or rabbits) with healthy, intact skin.[\[7\]](#)
- Clippers for fur removal
- Occlusive or semi-occlusive dressings
- Calibrated weighing scales

Procedure:

- Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[\[7\]](#)
- Dose Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. The treated area is then covered with a dressing.[\[8\]](#)
- Exposure Duration: The exposure period is 24 hours.[\[7\]](#)
- Dose Levels: A limit test at a dose of 2000 mg/kg body weight is typically performed first. If toxicity is observed, a full study with multiple dose groups is conducted.
- Observation Period: Animals are observed for mortality and signs of toxicity for at least 14 days after removal of the dressing.[\[8\]](#)
- Necropsy: All animals undergo a gross necropsy at the end of the study.[\[8\]](#)

## Acute Inhalation Toxicity Assessment (Adapted from OECD Guideline 403)

This protocol details the procedure for assessing the acute inhalation toxicity of **potassium valerate**.

Objective: To determine the median lethal concentration (LC50) of **potassium valerate** following a single inhalation exposure.

### Materials:

- **Potassium valerate** (as a respirable dust or aerosol)
- Inhalation exposure chamber
- Healthy, young adult laboratory rodents (e.g., rats).[\[9\]](#)
- Analytical equipment for monitoring the concentration of the test substance in the chamber.

### Procedure:

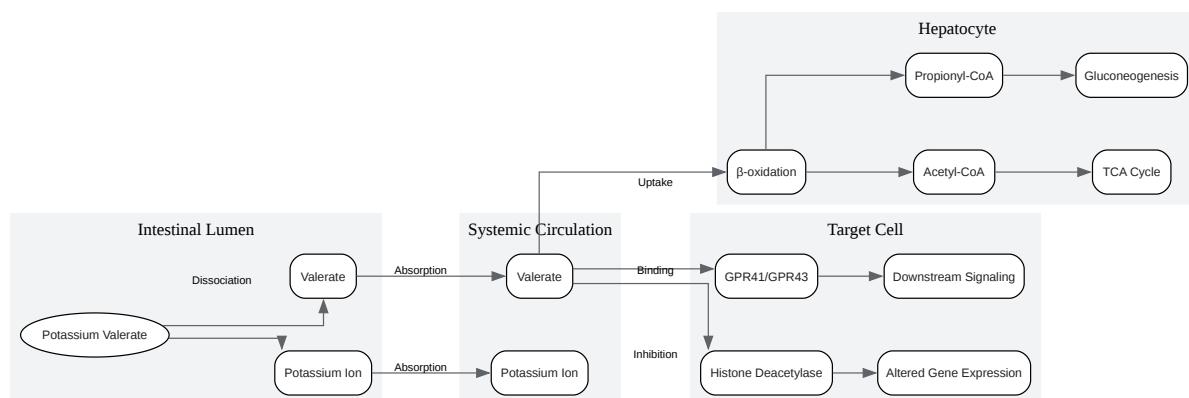
- Atmosphere Generation: A dynamic inhalation exposure system is used to generate a stable concentration of **potassium valerate** in the air.[\[3\]](#)
- Exposure Conditions: Animals are exposed to the test atmosphere for a standard duration, typically 4 hours.[\[5\]](#)[\[9\]](#)
- Dose Levels: A series of concentrations are tested to determine the LC50.[\[5\]](#)
- Observation Period: Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.[\[5\]](#)[\[10\]](#)
- Necropsy: All animals are subjected to a gross necropsy at the conclusion of the observation period.[\[9\]](#)

## Section 4: Potential Signaling Pathways

While specific signaling pathways for **potassium valerate** have not been extensively studied, its dissociation into potassium ions and valerate (a short-chain fatty acid, SCFA) suggests potential interactions with known biological pathways.

## Valeric Acid Metabolism and Signaling

Valeric acid, as a short-chain fatty acid, can be metabolized by the body and also act as a signaling molecule. The diagram below illustrates its metabolic fate and interaction with cellular receptors.



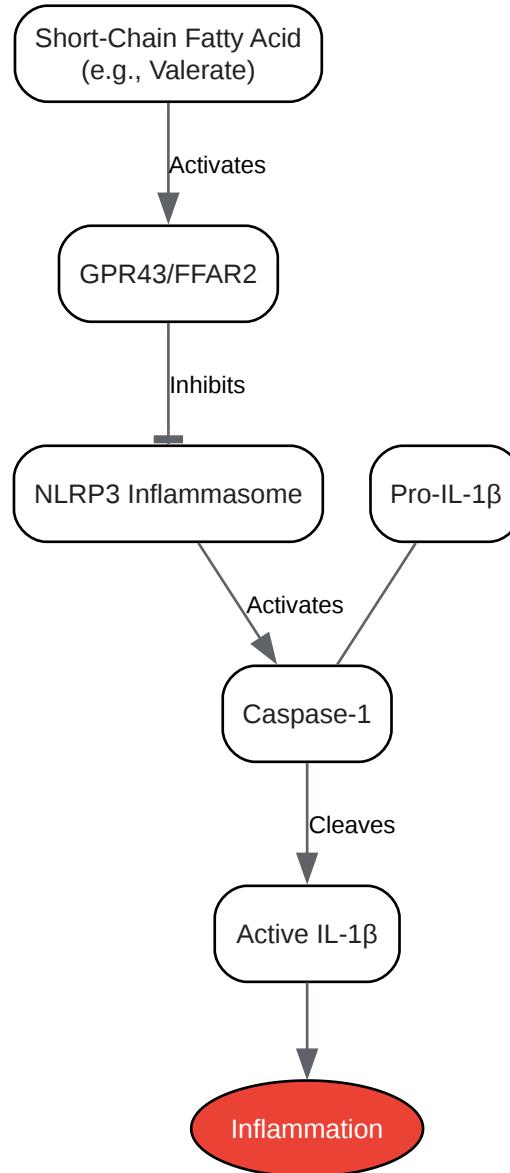
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Caption: Metabolic and signaling pathways of valerate.

## General SCFA-Mediated Anti-inflammatory Signaling

Short-chain fatty acids are known to exert anti-inflammatory effects, in part through the inhibition of the NLRP3 inflammasome pathway. The following diagram illustrates this proposed

mechanism.

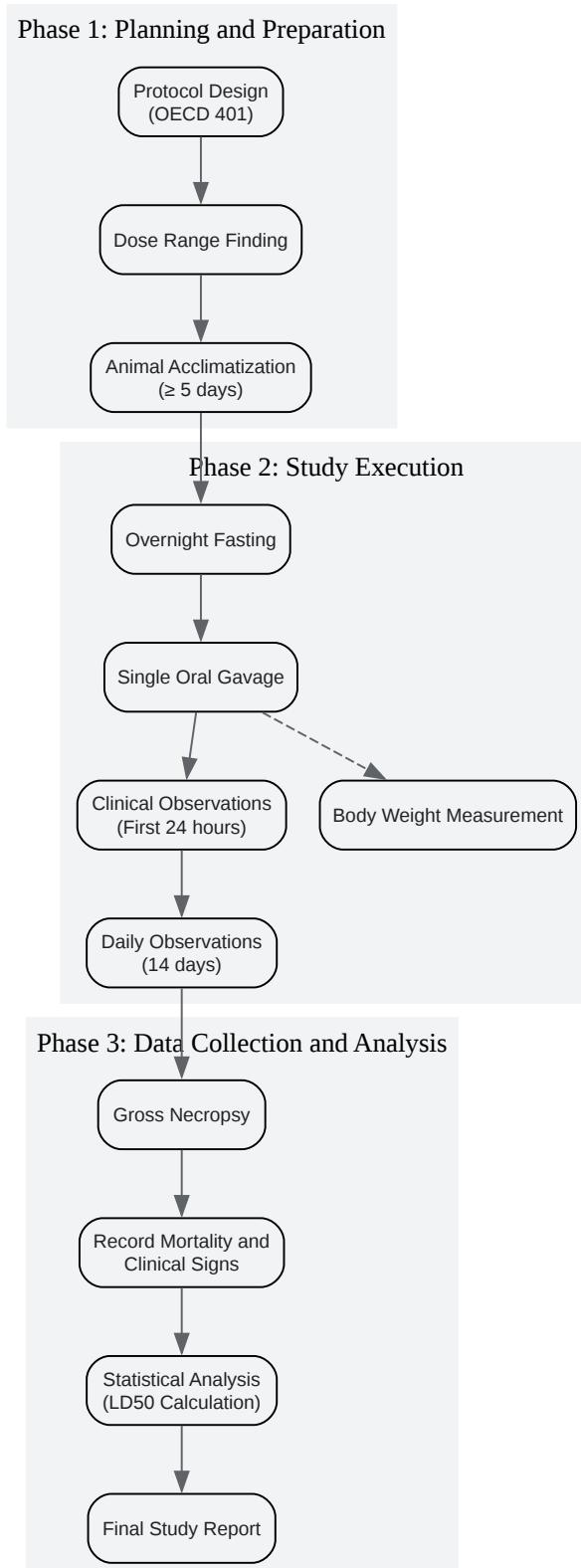


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Caption: SCFA-mediated inhibition of the NLRP3 inflammasome.

## Section 5: Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an acute oral toxicity study, from initial planning to final data analysis, based on OECD Guideline 401.



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Caption: Workflow for an acute oral toxicity study.

## Section 6: Conclusion

This technical guide provides a summary of the available material safety data for **potassium valerate** and outlines standardized protocols for its toxicological assessment. While there are significant gaps in the existing data, the provided experimental methodologies offer a clear path for generating the necessary information for a comprehensive risk assessment. The potential interactions of **potassium valerate** with known biological signaling pathways, based on its nature as a salt of a short-chain fatty acid, warrant further investigation, particularly in the context of drug development and safety pharmacology. It is imperative for researchers and scientists to handle this compound with appropriate caution, adhering to standard laboratory safety procedures, until more definitive toxicological data becomes available.

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